molecular formula C8H10N4O B13315488 7-(propan-2-yl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

7-(propan-2-yl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13315488
M. Wt: 178.19 g/mol
InChI Key: WWNZFUVTKITLHG-UHFFFAOYSA-N
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Description

7-(Propan-2-yl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(propan-2-yl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . Another method involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride in supercritical carbon dioxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and eco-friendliness. The use of supercritical carbon dioxide as a solvent in the presence of zinc chloride can also be scaled up for industrial applications .

Chemical Reactions Analysis

Types of Reactions

7-(Propan-2-yl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(propan-2-yl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one lies in its specific substitution pattern and its broad range of biological activities. Its potential as a SARS-CoV-2 main protease inhibitor sets it apart from other similar compounds .

Biological Activity

7-(propan-2-yl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound belonging to the triazolopyrimidine class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications in medicinal chemistry. The unique structure of this compound, characterized by an isopropyl group at the 7-position and a pyrimidine ring fused with a triazole ring, enhances its pharmacological properties.

  • Chemical Formula: C₈H₁₀N₄O
  • CAS Number: 1375473-82-7
  • Molecular Weight: 178.19 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit various cancer cell lines through multiple mechanisms:

  • Inhibition of Signaling Pathways : The compound has demonstrated significant inhibitory effects on the ERK signaling pathway, which is crucial for cell proliferation and survival in cancer cells. In particular, it reduced phosphorylation levels of key proteins such as ERK1/2 and AKT, leading to decreased cancer cell viability .
  • Antiproliferative Activity : In vitro assays have shown that this compound exhibits potent antiproliferative activity against several human cancer cell lines:
    • MCF-7 (breast cancer) : IC₅₀ = 13.1 μM
    • HCT-116 (colon cancer) : IC₅₀ = 9.58 μM
    • MGC-803 (gastric cancer) : IC₅₀ = 9.47 μM
      These values indicate that the compound is more effective than some established chemotherapeutic agents like 5-Fluorouracil (5-Fu) .
  • Mechanism of Action : The compound induces apoptosis and cell cycle arrest at the G2/M phase in cancer cells. This is accompanied by alterations in the expression of apoptosis-related proteins, enhancing its potential as an anticancer agent .

Other Biological Activities

In addition to its anticancer properties, this compound has shown:

  • Antimicrobial Activity : Some derivatives of triazolopyrimidine compounds have been reported to exhibit antibacterial and antiviral activities against various pathogens .

Study 1: Antiproliferative Effects on Cancer Cell Lines

A comprehensive study evaluated the antiproliferative effects of several triazolopyrimidine derivatives on human cancer cell lines. Among these compounds, one derivative closely related to this compound exhibited IC₅₀ values significantly lower than those of standard chemotherapy agents across multiple cell lines.

CompoundCell LineIC₅₀ (μM)Mechanism
H12MCF-713.1ERK inhibition
H12HCT-1169.58Apoptosis induction
H12MGC-8039.47G2/M phase arrest

Study 2: Structural Activity Relationship (SAR)

Research into the structural activity relationship of triazolopyrimidine derivatives indicated that modifications at specific positions significantly affect biological activity. For instance, substituents at the 2-position were found to enhance antiproliferative effects against various cancer types.

Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

7-propan-2-yl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C8H10N4O/c1-5(2)6-3-7(13)11-8-9-4-10-12(6)8/h3-5H,1-2H3,(H,9,10,11,13)

InChI Key

WWNZFUVTKITLHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=O)NC2=NC=NN12

Origin of Product

United States

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